N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a dichlorophenyl group, and a sulfanylacetamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and dichlorophenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 3-(benzodioxol-5-yl)propionic acid
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE stands out due to its unique combination of structural elements, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C16H13Cl2NO3S |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H13Cl2NO3S/c17-12-3-1-10(5-13(12)18)7-23-8-16(20)19-11-2-4-14-15(6-11)22-9-21-14/h1-6H,7-9H2,(H,19,20) |
InChI Key |
DKTLRPOVVIGYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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